8-Fluoro-5-methyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole
Overview
Description
8-Fluoro-5-methyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole is a fluorine-containing heterocyclic compound. This compound belongs to the class of triazinoindoles, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-methyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole typically involves the reaction of a fluorine-containing indole-2,3-dione with thiosemicarbazide in the presence of potassium carbonate in water. The reaction mixture is refluxed to yield the desired triazinoindole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-methyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazinoindoles depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-5-methyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes. These actions contribute to its antibacterial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 7-fluoro-3-hydrazino-1,2,4-triazino[5,6-b]indole
- 8-fluoro-3-hydrazino-1,2,4-triazino[5,6-b]indole
- 1,2,4-triazino[5,6-b]indole-3-thione
Uniqueness
8-Fluoro-5-methyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-fluoro-5-methyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4S/c1-3-6-19-13-15-12-11(16-17-13)9-7-8(14)4-5-10(9)18(12)2/h4-5,7H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYGJLUVPMGYMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=C(N2C)C=CC(=C3)F)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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